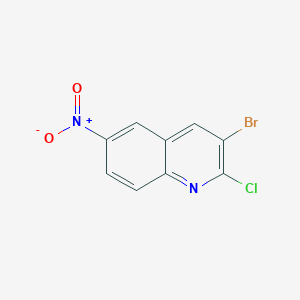
3-溴-2-氯-6-硝基喹啉
描述
3-Bromo-2-chloro-6-nitroquinoline: is a quinoline derivative with the molecular formula C9H4BrClN2O2 . It is a light yellow solid with significant applications in various fields of scientific research. The compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the quinoline ring, which impart unique chemical properties and reactivity.
科学研究应用
Chemistry: 3-Bromo-2-chloro-6-nitroquinoline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, 3-Bromo-2-chloro-6-nitroquinoline is used in the production of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it valuable for creating compounds with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-nitroquinoline typically involves multi-step reactions starting from quinoline derivatives. One common method includes the bromination of 2-chloro-6-nitroquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 3-Bromo-2-chloro-6-nitroquinoline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions: 3-Bromo-2-chloro-6-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Reduction: 3-Bromo-2-chloro-6-aminoquinoline.
Oxidation: Quinoline N-oxides.
作用机制
The mechanism of action of 3-Bromo-2-chloro-6-nitroquinoline involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological effects.
相似化合物的比较
2-Chloro-6-nitroquinoline: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-6-nitroquinoline: Similar structure but without the chlorine atom, affecting its chemical behavior.
6-Nitroquinoline: Simplified structure with only the nitro group, used for different purposes.
Uniqueness: 3-Bromo-2-chloro-6-nitroquinoline is unique due to the combination of bromine, chlorine, and nitro groups on the quinoline ring. This combination imparts distinct chemical properties, making it versatile for various synthetic and research applications. The presence of multiple reactive sites allows for diverse chemical modifications, enhancing its utility in developing new compounds with desired characteristics.
属性
IUPAC Name |
3-bromo-2-chloro-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-7-4-5-3-6(13(14)15)1-2-8(5)12-9(7)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTUVELIICYPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1[N+](=O)[O-])Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696020 | |
| Record name | 3-Bromo-2-chloro-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296759-32-5 | |
| Record name | 3-Bromo-2-chloro-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



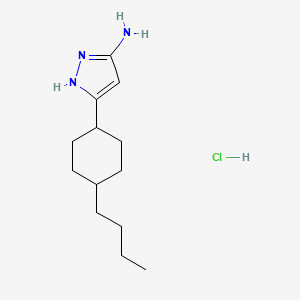
![1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1441461.png)
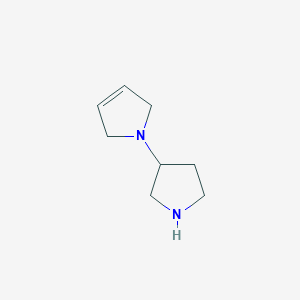
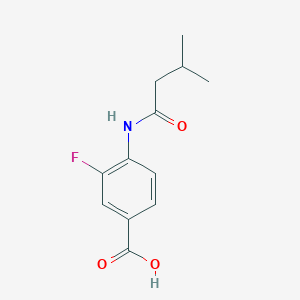
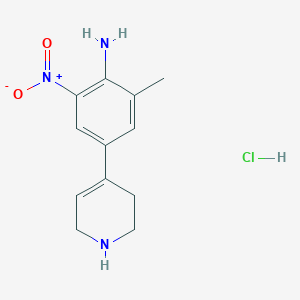
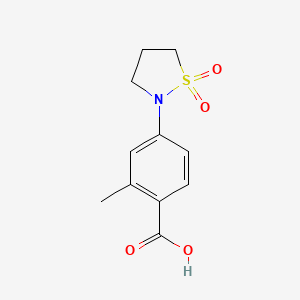
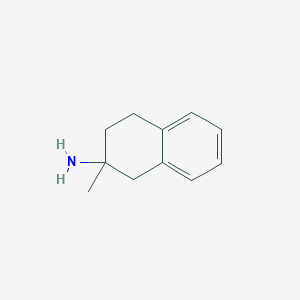
![2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1441473.png)

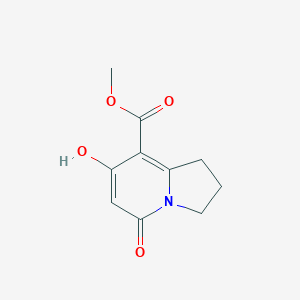
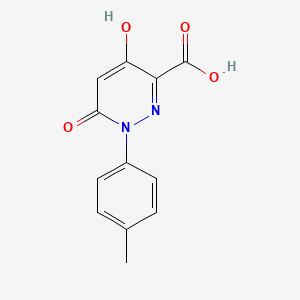
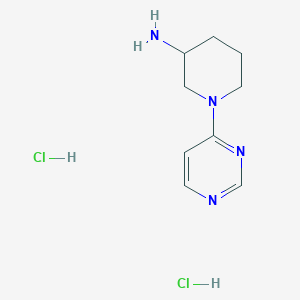
![[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1441480.png)
